N-Methyl-N-[(2-methyl-1H-imidazol-4-yl)methyl]amine
Overview
Description
“N-Methyl-N-[(2-methyl-1H-imidazol-4-yl)methyl]amine” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Synthesis Analysis
The synthesis of imidazole-containing compounds has been a topic of interest in recent years. For instance, a 2-chloromethyl-4-phenylsulfonylmethyl-5-nitroimidazole intermediate was prepared by the vicarious nucleophilic substitution of hydrogen (VNS) reaction . This was followed by the introduction of a N-tosylbenzylimine moiety at position 2 without reducing the sulfone at position 4 .Molecular Structure Analysis
Imidazole is a five-membered heterocyclic moiety that contains two nitrogen atoms, one of which bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of the two nitrogen atoms, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole-containing compounds have been used in a variety of chemical reactions. For example, a novel protocol for the cyclization of amido-nitriles to form disubstituted imidazoles was reported, which proceeded via nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization .Scientific Research Applications
Supramolecular Structure Formation
- Formation of Supramolecular Structures : N-Methyl-N-[(2-methyl-1H-imidazol-4-yl)methyl]amine, when combined with boric acid, leads to the formation of a unique supramolecular structure. This structure is characterized by bundled antiparallel imidazole-boric acid helices and boric acid-filled one-dimensional channels, showcasing its potential in creating novel molecular assemblies (Cheruzel, Mashuta, & Buchanan, 2005).
Synthesis and Characterization of Derivatives
- Synthesis of Pyrazole Derivatives : Reaction of hydroxymethyl pyrazole derivatives with primary amines, including N-Methyl-N-[(2-methyl-1H-imidazol-4-yl)methyl]amine, yields various compounds with potential biological activity. Their structures are confirmed by spectroscopic techniques, and their biological activity is studied (Titi et al., 2020).
Ligand Synthesis and Coordination Chemistry
- Ligand Synthesis for Coordination Chemistry : The compound is used to create ligands with variable second-coordination sphere functional groups. These ligands are derived from 1-methyl-2-carboxaldehyde and have applications in coordination chemistry (Cheruzel, Cui, Mashuta, Grapperhaus, & Buchanan, 2011).
Development of Anticancer Agents
- Anticancer Agent Synthesis : Benzimidazole derivatives, synthesized using 1-methyl-4-phenyl-1H-imidazol-2-amine, demonstrate promising anticancer activity. This highlights the potential of N-Methyl-N-[(2-methyl-1H-imidazol-4-yl)methyl]amine in developing novel anticancer agents (Nofal et al., 2014).
Reductive Amination and Synthesis of Amines
- Reductive Amination for Amine Synthesis : The compound is utilized in the synthesis of N-methylated and N-alkylated amines through a reductive amination process using cobalt oxide nanoparticles. This demonstrates its role in the synthesis of fine chemicals and pharmaceutical intermediates (Senthamarai et al., 2018).
Applications in Contrast Agents
- Contrast Agent Development : The compound is used in the synthesis of contrast agents for imaging, as seen in the development of a paraCEST contrast agent using a tetra(1H-imidazol-2-yl) derivative of an octadentate ligand (Burdinski, Lub, Pikkemaat, Langereis, Grüll, & ten Hoeve, 2008).
properties
IUPAC Name |
N-methyl-1-(2-methyl-1H-imidazol-5-yl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3/c1-5-8-4-6(9-5)3-7-2/h4,7H,3H2,1-2H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHIOHBFRXRJQHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1)CNC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-N-[(2-methyl-1H-imidazol-4-yl)methyl]amine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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